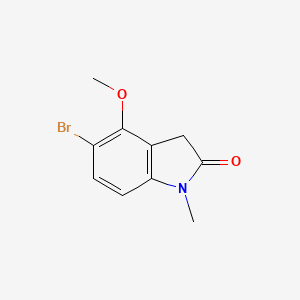

5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one

Description

Properties

IUPAC Name |

5-bromo-4-methoxy-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-12-8-4-3-7(11)10(14-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSREMVJXLXAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-5-bromo-4-methoxyoxindole

- Starting from 4-methoxy isatin , bromination at the 5-position is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- The 3-position bromination is carried out subsequently or simultaneously, depending on reagent stoichiometry and reaction conditions.

- Typical solvents include acetonitrile or DMF, with reaction times ranging from 2 to 6 hours at room temperature or slightly elevated temperatures.

N-Methylation of the Oxindole Nitrogen

- The 3-bromo-5-bromo-4-methoxyoxindole is dissolved in a polar aprotic solvent such as DMF.

- A base like potassium carbonate or sodium hydride is added to deprotonate the nitrogen.

- Methyl iodide or dimethyl sulfate is introduced dropwise at 0°C to room temperature.

- The reaction is stirred for several hours (typically 4–12 hours) to ensure complete methylation.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxy isatin + NBS (1.1 equiv), Acetonitrile, RT, 4 h | Bromination at 5-position | 70–80 |

| 2 | Resulting 5-bromo-4-methoxy isatin + Br2 (or NBS), DMF, RT, 3 h | Bromination at 3-position | 65–75 |

| 3 | 3,5-Dibromo-4-methoxyoxindole + K2CO3 + MeI, DMF, 0–25°C, 6 h | N-Methylation | 80–90 |

Alternative Synthetic Routes and Optimization

- Direct methylation of 3-bromo-4-methoxyoxindole without prior bromination at position 5 can be employed if selective bromination at position 5 is challenging.

- Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields in methylation and bromination steps.

- Base choice and solvent polarity critically affect the selectivity and yield of methylation; potassium carbonate in DMF is favored for mild conditions.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography or recrystallization from suitable solvents (e.g., methanol, ethanol).

- Characterization techniques include:

- NMR spectroscopy : To confirm substitution pattern and methylation.

- Mass spectrometry : To verify molecular weight.

- Elemental analysis : To confirm purity.

- X-ray crystallography (if crystals are available): To confirm the molecular structure and substitution positions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination and N-methylation | 4-Methoxy isatin | NBS, Br2, K2CO3, MeI | Acetonitrile/DMF, RT, 3–6 h | 65–90 | Multi-step, high selectivity |

| Direct methylation after bromination | 3-Bromo-4-methoxyoxindole | K2CO3, MeI | DMF, RT, 6 h | 75–85 | Simplified route |

| Microwave-assisted methylation | 3,5-Dibromo-4-methoxyoxindole | K2CO3, MeI | Microwave, 80°C, 30 min | 85–90 | Reduced reaction time |

Research Findings and Considerations

- The order of bromination and methylation impacts the overall yield and purity; bromination before methylation is generally preferred.

- Electron-donating groups like methoxy at position 4 influence the regioselectivity of bromination, favoring substitution at position 5.

- The methylation step requires careful control of base and methylating agent equivalents to avoid over-alkylation or side reactions.

- Literature reports overall yields for the complete preparation ranging from 50% to 76% starting from isatins, with isolated yields for individual steps often exceeding 70%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Bromo-4-methoxy-... | Aniline | THF, reflux | 3-(Phenylamino)methylene derivative | ~100% |

Catalytic Addition Reactions

The ketone group participates in Lewis acid-catalyzed additions. BF₃·OEt₂ facilitates reactions with α,β-unsaturated ketones:

| Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| BF₃·OEt₂ | CHCl₃ | 0°C | 2–4 hours | 57–65% |

Condensation with Hydrazines

The ketone moiety reacts with hydrazine hydrate to form indazole derivatives:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Hydrazine hydrate | Methanol | Reflux | Indazol-5-yl ethanone derivative | 65% |

Demethylation of Methoxy Group

The methoxy group at position 4 can undergo demethylation under acidic or basic conditions:

Key Reaction Trends

-

Bromine Reactivity : Position 5 bromine is amenable to substitution (e.g., amination) but less reactive toward cross-coupling without optimization.

-

Ketone Participation : The 2-ketone group enables condensation and catalytic additions.

-

Methoxy Stability : The 4-methoxy group remains intact under most conditions but can be modified via demethylation.

Experimental data from patents and journals confirm the compound’s versatility in synthesizing pharmacologically relevant intermediates .

Scientific Research Applications

Organic Synthesis

5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one serves as a valuable building block in organic synthesis. It is employed to create more complex molecules through various reactions, such as:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles, leading to diverse derivatives.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling to form biaryl compounds.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that indole derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics.

- Anticancer Activity: The compound has been investigated for its ability to induce apoptosis in cancer cells, particularly through modulation of cell signaling pathways.

Case Study: Anticancer Effects

A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines by affecting gene expression related to cell cycle regulation. The compound was found to downregulate oncogenes while upregulating tumor suppressor genes.

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent:

- Drug Development: It is studied as a precursor for synthesizing novel drugs targeting various diseases, including migraines and inflammatory disorders.

Case Study: Eletriptan Synthesis

this compound is a key intermediate in the synthesis of eletriptan, a medication used for treating migraines. Its role in the synthesis process highlights its importance in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and selectivity towards enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects: Methoxy Group (4-OCH₃): Present only in the target compound, this electron-donating group may enhance solubility and influence binding interactions compared to non-methoxy analogs like 5-bromo-1-methyl-2-oxoindoline . Benzylidene/Imidazolidinone Moieties: Compounds like (Z)-4-bromo-3-benzylidene-1-methyl-1,3-dihydro-indol-2-one and the imidazolidinone derivative in exhibit extended conjugation, which may enhance stability and biological activity .

Synthesis and Yield: The coumarin-thiazole hybrid () achieved a 95% yield, suggesting efficient condensation reactions, whereas the imidazolidinone derivative () had a lower yield (35%), possibly due to steric challenges .

Biological Activity: GW 5074, a dibromo-iodo analog, is a known kinase inhibitor, suggesting that brominated indolin-2-ones may broadly interact with kinase domains .

Biological Activity

5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.

Overview of the Compound

Chemical Structure and Properties

- Chemical Formula : C15H14BrN2O2

- CAS Number : 1255957-66-4

- Molecular Weight : 336.19 g/mol

The compound features a bromine atom and a methoxy group that enhance its biological activity, making it a subject of interest in medicinal chemistry.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : Indole derivatives typically bind to various receptors with high affinity, influencing cellular signaling pathways and gene expression. This compound is known to interact with targets involved in inflammatory responses and cancer cell proliferation .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for inflammatory pathways, potentially leading to anti-inflammatory effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.

- Cellular Effects : It alters cellular metabolism and promotes apoptosis in cancer cells by activating caspase pathways, thereby impacting cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity:

- Against Bacteria : It has shown effectiveness against both Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Mycobacterium tuberculosis | 3.90 |

Anticancer Activity

The compound has demonstrated antiproliferative effects on various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and others.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10.5 |

| HeLa | 12.3 |

The mechanism involves modulation of cell cycle progression and induction of apoptosis via mitochondrial pathways .

Antioxidant Activity

This compound also exhibits antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .

Case Studies

- Antibacterial Efficacy Against MRSA :

- Cytotoxicity in Cancer Research :

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be adapted from indole derivatives with similar substitution patterns. For example, alkylation or substitution reactions using brominated precursors (e.g., 5-bromo-indole intermediates) under basic conditions (e.g., NaH in DMF) are common . Optimization may involve varying catalysts (e.g., phase-transfer catalysts), temperature (60–100°C), or solvent polarity to improve yields. Post-synthetic purification via flash column chromatography or recrystallization is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : While direct stability data for this compound is limited, related brominated indoles are prone to degradation under light or moisture. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to acidic/basic conditions, as bromine substituents may undergo hydrolysis . Pre-experiment stability tests (e.g., TLC or HPLC monitoring over 24–48 hours under lab conditions) are advised.

Q. What analytical techniques are essential to confirm its structure and purity?

- Methodological Answer : Use a combination of ¹H/¹³C-NMR to verify substituent positions and integration ratios (e.g., methoxy and methyl groups) . High-resolution mass spectrometry (HR-ESI-MS) confirms molecular weight within 3 ppm error . Purity ≥95% should be validated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks . Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases or GPCRs) can prioritize in vitro assays. Include solvent effects (PCM model) and validate with experimental SAR data .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Conflicting SAR may arise from off-target effects or assay variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm activity . Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogenating the indole core) to isolate contributing factors . Meta-analysis of literature on analogous brominated indoles (e.g., 5-bromo-3-(4-propoxybenzyl) derivatives) can contextualize results .

Q. How to design experiments studying its environmental fate without prior ecotoxicological data?

- Methodological Answer : Apply the INCHEMBIOL framework :

- Abiotic studies : Measure hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure) rates.

- Biotic studies : Use OECD 301F (ready biodegradability) or microbial consortia from contaminated sites.

- Partitioning : Estimate log Kow (octanol-water) via shake-flask methods or EPI Suite predictions.

Q. How to integrate this compound into enzyme inhibition assays with proper controls?

- Use positive controls (e.g., donepezil for AChE inhibition).

- Pre-incubate the compound with enzymes (20–30 min, 37°C) to assess time-dependent effects.

- Include solvent controls (DMSO ≤1% v/v) and validate via Lineweaver-Burk plots for mechanism (competitive/non-competitive).

Q. What theoretical frameworks guide research on its pharmacological mechanisms?

- Methodological Answer : Link to ligand-receptor interaction theories (e.g., induced-fit vs. lock-and-key models) . For neuroactive indoles, apply polypharmacology frameworks to explore multi-target effects (e.g., dual cholinesterase-monoamine oxidase inhibition) . Use systems biology models (e.g., KEGG pathway mapping) to predict downstream signaling impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.